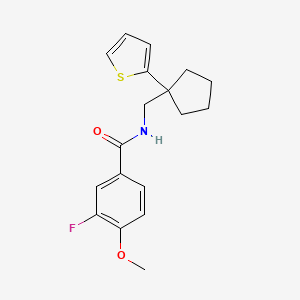

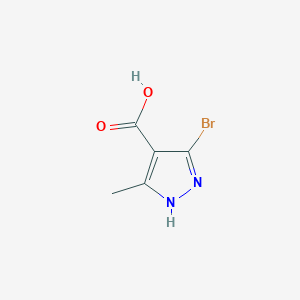

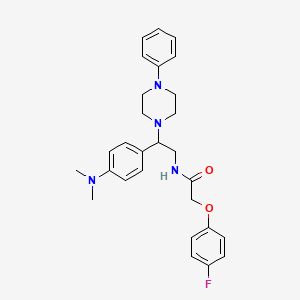

3-fluoro-4-methoxy-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "3-fluoro-4-methoxy-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzamide" is a structurally complex molecule that may have potential applications in various fields such as fluorescent probes, chemosensors, and medical imaging. The presence of a thiophene ring, a methoxy group, and a fluorine atom suggests that this compound could exhibit interesting electronic and photophysical properties, as well as potential biological activity.

Synthesis Analysis

The synthesis of related fluorinated benzamide analogs often involves multi-step procedures, starting from corresponding benzazoles or benzenamines. For instance, the synthesis of 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and its benzothiazole analogue involves a two-step procedure from pentafluorophenyl benzazoles . Similarly, 4-methoxy-N-((thiophen-2-yl)methyl)benzenamine, a chemosensor for Ag(+) ions, is likely synthesized through a selective functionalization of the thiophene and methoxy groups on the benzene ring .

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be analyzed using X-ray diffraction, IR spectroscopy, and quantum chemical computations. For example, a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide was analyzed using these methods, revealing its crystallization in a triclinic system and providing detailed geometrical parameters that are in good agreement with theoretical values obtained from density functional theory (DFT) calculations . This suggests that a similar approach could be used to determine the molecular structure of the compound .

Chemical Reactions Analysis

Benzamide derivatives can participate in various chemical reactions, including those that lead to the formation of fluorescent probes or radiolabeled compounds for imaging purposes. For instance, fluorine-containing benzamide analogs have been synthesized and evaluated as ligands for PET imaging of sigma-2 receptors in solid tumors . The radiosynthesis of these compounds involves the displacement of a mesylate precursor with [18F]fluoride . This indicates that the compound of interest may also be amenable to such radiolabeling techniques for potential use in medical diagnostics.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The presence of fluorine and methoxy groups can significantly affect the acidity, fluorescence, and sensitivity to pH and metal cations . For example, the high acidity of the fluorophenol moiety in benzoxazole and benzothiazole analogs contributes to their high sensitivity and selectivity in metal cation sensing . Additionally, the electronic properties such as HOMO and LUMO energies, as well as thermodynamic properties, can be calculated using DFT to estimate the chemical reactivity of the molecule . The molecular electrostatic potential (MEP) surface map and potential energy surface (PES) scan can further provide insights into the reactivity and interaction of the compound with other molecules .

科学的研究の応用

Molecular Imaging Applications

Fluorine-containing benzamide analogs have been synthesized and evaluated as potential ligands for positron emission tomography (PET) imaging. These compounds, designed to target the sigma-2 receptor status of solid tumors, demonstrate the utility of fluorine in enhancing the specificity and efficacy of molecular imaging probes. The successful radiolabeling of these compounds with fluorine-18, a radioisotope used in PET, highlights the significant role of fluorinated compounds in biomedical imaging (Tu et al., 2007).

Fluorinated Heterocycles in Pharmaceuticals

Research on fluorinated heterocycles demonstrates their critical importance in pharmaceutical and agrochemical industries. The development of diverse fluorinated heterocycles through rhodium(III)-catalyzed C-H activation underscores the versatility of fluorine in medicinal chemistry. These compounds exhibit potential for creating drugs with improved efficacy and pharmacokinetic profiles, showcasing the value of introducing fluorine into pharmaceutical compounds (Wu et al., 2017).

特性

IUPAC Name |

3-fluoro-4-methoxy-N-[(1-thiophen-2-ylcyclopentyl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FNO2S/c1-22-15-7-6-13(11-14(15)19)17(21)20-12-18(8-2-3-9-18)16-5-4-10-23-16/h4-7,10-11H,2-3,8-9,12H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPDYWONEGRCDJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NCC2(CCCC2)C3=CC=CS3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2553846.png)

![3-((3-(benzo[d]thiazol-2-yl)-7-hydroxy-2-oxo-2H-chromen-8-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2553850.png)

![Thiomorpholin-4-yl-[4-[[2-(trifluoromethyl)phenyl]methyl]morpholin-2-yl]methanone](/img/structure/B2553851.png)

![2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2553855.png)

![2-((3-(4-ethylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2553856.png)

![5,6,7-Trimethyl-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2553868.png)